

Introduction: Targeting a Master Regulator of Oncogenesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,6-Dichloro-3-iodo-1*H*-pyrazolo[3,4-*d*]pyrimidine

Cat. No.: B562518

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In the landscape of targeted cancer therapy, the identification of kinases that are aberrantly expressed in tumors and drive malignant phenotypes is of paramount importance. Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a critical player in these processes. [1][2] Overexpressed in a wide array of human cancers, MELK is intimately involved in cell cycle progression, apoptosis, and the maintenance of cancer stem cell populations.[1][2] This guide provides a comprehensive technical overview of OTSSP167, a highly potent, orally available, and ATP-competitive inhibitor of MELK, designed to empower researchers in their preclinical and translational studies.

Section 1: Core Physicochemical Properties of OTSSP167

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in research. OTSSP167 is a synthetic organic molecule with the properties outlined below.

Table 1: Physicochemical Properties of OTSSP167 (Free Base)

Property	Value	Source(s)
CAS Number	1431697-89-0	,
IUPAC Name	1-(6-(3,5-dichloro-4-hydroxyphenyl)-4-((trans-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)ethanone	
Molecular Formula	C ₂₅ H ₂₈ Cl ₂ N ₄ O ₂	[3] [4]
Molecular Weight	487.42 g/mol	[3] [4] [5]
Appearance	Solid, Yellow	[3]
Purity	Typically ≥98% (HPLC)	[4] [6]
Solubility	DMSO: ~7.22 mg/mL (14.81 mM)	[3]
Storage	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.	[3] [5]

For precise, lot-specific data, always consult the Certificate of Analysis from your supplier.

Section 2: Mechanism of Action and Biological Activity

OTSSP167 exerts its potent anti-tumor effects through the highly specific inhibition of MELK.[\[3\]](#) As a serine/threonine kinase, MELK's functions are diverse and crucial for cancer cell survival and proliferation.

The MELK Signaling Hub

MELK is a central node in several oncogenic signaling pathways. Its overexpression is correlated with a poor prognosis in numerous cancers.[\[1\]](#) MELK's downstream effects are mediated through the phosphorylation of a variety of substrates, leading to:

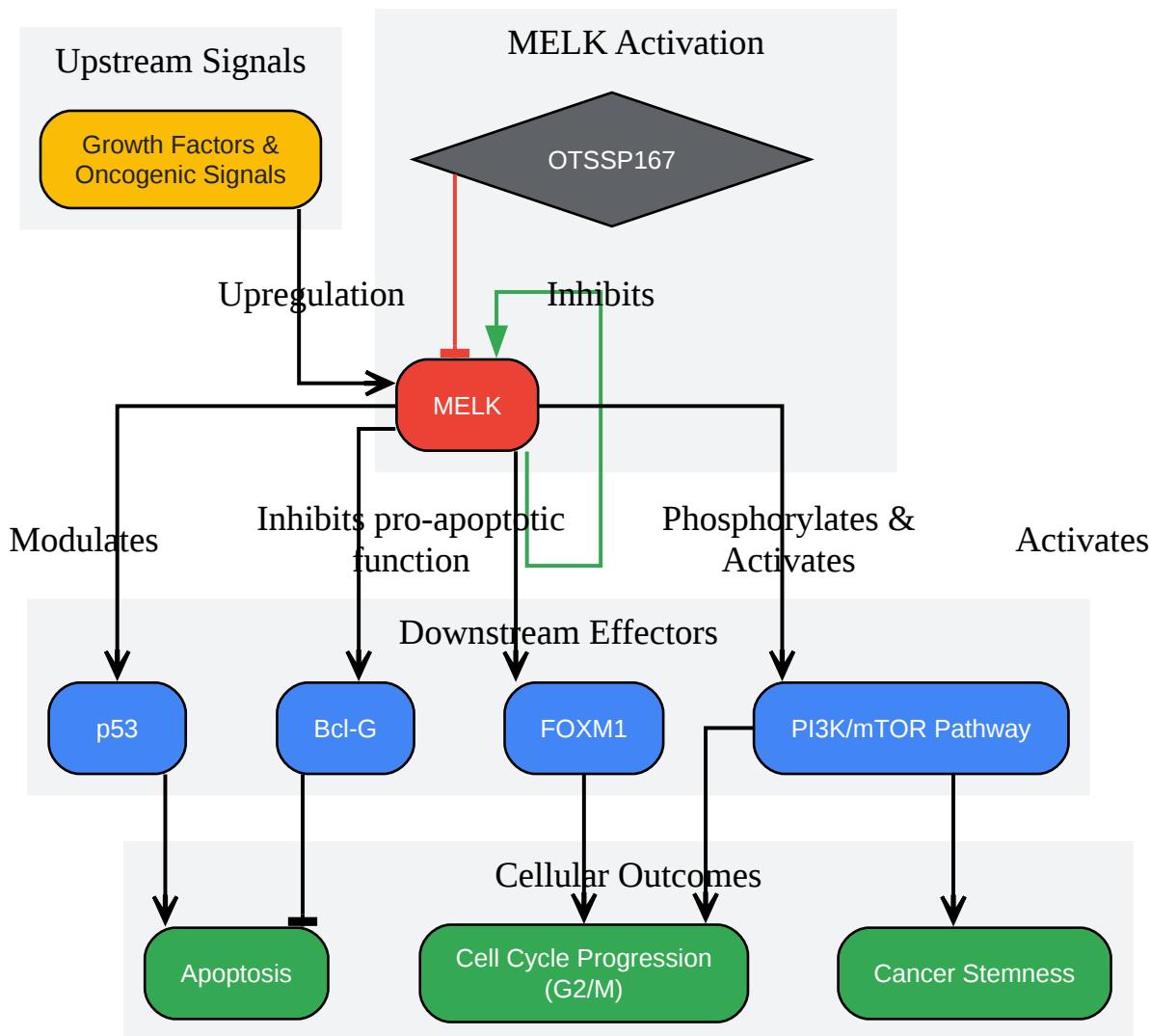
- Cell Cycle Progression: MELK activity peaks during mitosis and is crucial for the G2/M transition. It forms a complex with and phosphorylates the transcription factor FOXM1, a master regulator of mitotic gene expression, including key proteins like Aurora B Kinase and CDC25B.[2][7]
- Apoptosis Regulation: MELK has been shown to interact with and influence the activity of proteins in the Bcl-2 family and the p53 pathway, thereby modulating apoptotic responses.[2][7]
- Maintenance of Cancer Stemness: MELK is implicated in the self-renewal and survival of cancer stem cells, a subpopulation of tumor cells responsible for therapy resistance and relapse.[1]

OTSSP167: A Potent Inhibitor of MELK

OTSSP167 is an ATP-competitive inhibitor of MELK with a remarkable potency, exhibiting an IC₅₀ of 0.41 nM in cell-free kinase assays.[5][6] By binding to the ATP pocket of MELK, OTSSP167 prevents the autophosphorylation required for the kinase's stability and function. This leads to the downstream inhibition of MELK's substrates, such as PSMA1 and DBNL.[3] The inhibition of these pathways culminates in cell cycle arrest, induction of apoptosis, and a reduction in the cancer cell's invasive potential.[3][8]

It is important to note that while highly potent against MELK, some studies suggest that OTSSP167 may have off-target effects on other mitotic kinases such as Aurora B, BUB1, and Haspin at higher concentrations.[9] This underscores the importance of careful dose-response studies and the use of appropriate controls in experimental design.

Diagram 1: The MELK Signaling Pathway and the Action of OTSSP167

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Caption: A simplified representation of the MELK signaling pathway and its inhibition by OTSSP167.

Section 3: Experimental Protocols and Methodologies

The following protocols provide a starting point for the investigation of OTSSP167. As a Senior Application Scientist, I must emphasize that optimization for your specific cell lines and experimental conditions is crucial for obtaining robust and reproducible data.

In Vitro Kinase Assay

This assay is designed to confirm the direct inhibitory effect of OTSSP167 on MELK activity.

Materials:

- Recombinant human MELK enzyme
- Kinase buffer (e.g., 30 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10 mM DTT, 40 mM NaF, 0.1 mM EGTA)
- ATP (non-radioactive for luminescence-based assays, or [γ -32P]ATP for radioactive assays)
- Suitable kinase substrate
- OTSSP167 stock solution (in 100% DMSO)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- White, opaque 96- or 384-well plates

Procedure:

- Compound Preparation: Prepare a serial dilution of OTSSP167 in DMSO. Then, dilute further in kinase buffer to the desired final concentrations. Include a DMSO-only vehicle control.
- Reaction Setup: In each well, combine the recombinant MELK enzyme, the kinase substrate, and the diluted OTSSP167 or vehicle control.
- Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Initiation: Start the kinase reaction by adding ATP to each well.
- Reaction Incubation: Incubate the plate at 30°C for 30-60 minutes. The optimal time should be determined empirically.
- Detection: Stop the reaction and measure the kinase activity using the ADP-Glo™ system, which quantifies the amount of ADP produced.

- Data Analysis: Calculate the percent inhibition for each OTSSP167 concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability/Proliferation Assay

This assay evaluates the cytotoxic and cytostatic effects of OTSSP167 on cancer cell lines.

Materials:

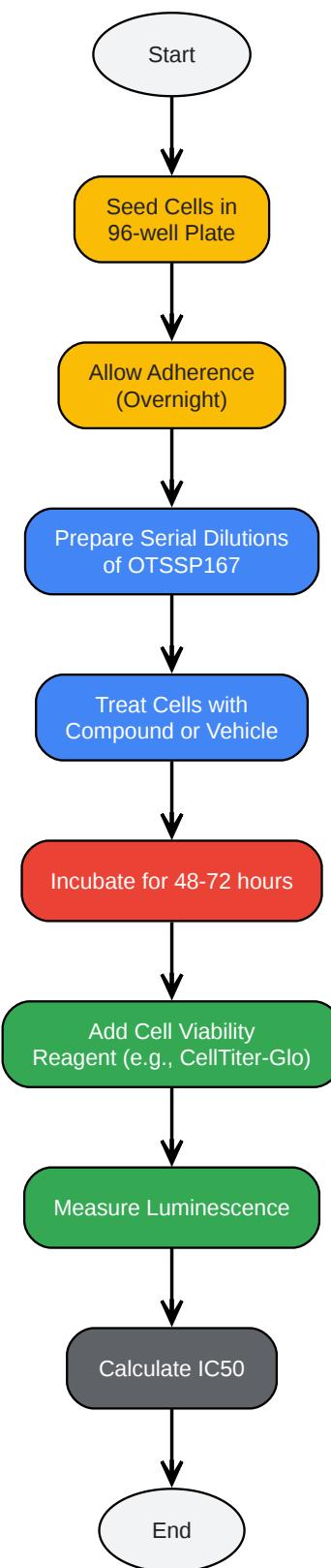
- Cancer cell lines of interest
- Complete cell culture medium
- OTSSP167 stock solution (in 100% DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
- Sterile, clear-bottom, white-walled 96-well plates

Procedure:

- Cell Seeding: Plate cells at an appropriate density in 96-well plates and allow them to adhere overnight. The optimal seeding density should ensure that the cells are in the exponential growth phase at the end of the assay.
- Compound Treatment: Prepare serial dilutions of OTSSP167 in complete cell culture medium. The final DMSO concentration should be kept low (e.g., <0.1%) and consistent across all wells, including the vehicle control.
- Incubation: Incubate the cells with the compound for 48-72 hours. The duration can be adjusted based on the cell doubling time.
- Viability Measurement: On the day of analysis, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the reagent to each well according to the manufacturer's instructions.

- Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
- Data Analysis: Normalize the data to the vehicle control and calculate the IC₅₀ value for cell growth inhibition.

Diagram 2: Workflow for a Cell-Based Assay



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Caption: A generalized workflow for assessing the effect of OTSSP167 on cell viability.

Section 4: Sourcing and Procurement of OTSSP167

The quality and purity of your research compounds are non-negotiable for the integrity of your data. OTSSP167 is available from several reputable suppliers.

Table 2: Representative Suppliers of OTSSP167

Supplier	Product Number	Reported Purity
	HY-15512	99.70%
	S7631	>98%
	17596	≥98%
	T2334	Not specified
	210-10434-5	98.81%

This list is not exhaustive. Always request a lot-specific Certificate of Analysis to verify purity and other quality control parameters before use.

Section 5: Conclusion and Future Perspectives

OTSSP167 is a powerful research tool for dissecting the roles of MELK in cancer biology. Its high potency and oral bioavailability also make it a compound of significant interest for preclinical and clinical development. Future research should continue to explore its efficacy in various cancer models, potential combination therapies, and the identification of biomarkers to predict sensitivity to MELK inhibition. As with any targeted inhibitor, a comprehensive understanding of its on- and off-target effects is crucial for its successful translation into a therapeutic agent.

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- To cite this document: BenchChem. [Introduction: Targeting a Master Regulator of Oncogenesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b562518#cas-number-1379308-33-4-properties-and-suppliers>

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